1-Cyclohexyl-3-pyridin-3-ylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-pyridin-3-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and material science. The compound consists of a cyclohexyl group attached to the nitrogen atom of the thiourea moiety and a pyridin-3-yl group attached to the other nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1-Cyclohexyl-3-pyridin-3-ylthiourea can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with pyridine-3-carbonyl isothiocyanate under mild conditions. The reaction typically proceeds in a solvent such as dichloromethane or ethanol at room temperature, yielding the desired product after purification .
Industrial production methods for thioureas often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification techniques can vary depending on the specific requirements of the production process .
Analyse Chemischer Reaktionen
1-Cyclohexyl-3-pyridin-3-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with electrophiles, forming various substituted derivatives.
Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, thioureas are known for their antimicrobial and antiviral activities.
Medicine: The compound has been explored for its potential as an anticancer agent.
Industry: Thioureas are used in the production of polymers, dyes, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3-pyridin-3-ylthiourea involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . This inhibition can result in the induction of apoptosis in cancer cells and the suppression of microbial growth .
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-3-pyridin-3-ylthiourea can be compared with other similar thiourea derivatives, such as:
Eigenschaften
Molekularformel |
C12H17N3S |
---|---|
Molekulargewicht |
235.35 g/mol |
IUPAC-Name |
1-cyclohexyl-3-pyridin-3-ylthiourea |
InChI |
InChI=1S/C12H17N3S/c16-12(14-10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2,(H2,14,15,16) |
InChI-Schlüssel |
FQAPHNWUOFBPLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=S)NC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.